REACTION_SMILES
|
[C:50](=[O:51])([O-:52])[O-:53].[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O:24][CH2:25][CH3:26].[CH3:1][S:2]([CH3:3])=[O:4].[CH3:56][CH2:57][OH:58].[K+:54].[K+:55].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]>>[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O-:24].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Name
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Type
|
product
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:50](=[O:51])([O-:52])[O-:53].[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O:24][CH2:25][CH3:26].[CH3:1][S:2]([CH3:3])=[O:4].[CH3:56][CH2:57][OH:58].[K+:54].[K+:55].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]>>[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O-:24].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Name
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Type
|
product
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:50](=[O:51])([O-:52])[O-:53].[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O:24][CH2:25][CH3:26].[CH3:1][S:2]([CH3:3])=[O:4].[CH3:56][CH2:57][OH:58].[K+:54].[K+:55].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]>>[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O-:24].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:50](=[O:51])([O-:52])[O-:53].[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O:24][CH2:25][CH3:26].[CH3:1][S:2]([CH3:3])=[O:4].[CH3:56][CH2:57][OH:58].[K+:54].[K+:55].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]>>[C:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:23])[O-:24].[OH:27][CH2:28][CH:29]1[O:30][CH:31]([O:32][C:33]2([CH2:34][OH:35])[O:36][CH:37]([CH2:38][OH:39])[CH:40]([OH:41])[CH:42]2[OH:43])[CH:44]([OH:45])[CH:46]([OH:47])[CH:48]1[OH:49]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Name
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Type
|
product
|
Smiles
|
OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |